molecular formula C10H14ClN3 B15276612 (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride

(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride

Cat. No.: B15276612
M. Wt: 211.69 g/mol
InChI Key: JVICQHDGYGMVNK-UHFFFAOYSA-N
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Description

(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of applications in various fields, including pharmaceuticals and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride typically involves the reaction of 1-ethylbenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .

Scientific Research Applications

(1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (1H-benzimidazol-2-yl)methylamine: Lacks the ethyl group present in (1-ethyl-1H-benzimidazol-2-yl)methylamine hydrochloride.

    (1H-benzimidazol-2-yl)ethylamine: Has an ethyl group attached to the nitrogen atom of the benzimidazole ring.

    (1H-benzimidazol-2-yl)methylamine nitrate: Contains a nitrate group instead of a hydrochloride group.

Uniqueness

The presence of the ethyl group in this compound imparts unique chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

(1-ethylbenzimidazol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;/h3-6H,2,7,11H2,1H3;1H

InChI Key

JVICQHDGYGMVNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN.Cl

Origin of Product

United States

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